2-Chloro-1-methyl-1H-imidazole
Overview
Description
2-Chloro-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5ClN2. It is a derivative of imidazole, where a chlorine atom is substituted at the second position and a methyl group at the first position. This compound is known for its applications in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-methyl-1H-imidazole is the respiratory system . This compound interacts with the respiratory system and can potentially cause changes in its function .
Mode of Action
It is known that this compound interacts with its target, the respiratory system, and can cause changes in its function
Biochemical Pathways
It is known that this compound interacts with the respiratory system
Biochemical Analysis
Biochemical Properties
They are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications .
Cellular Effects
Imidazoles are known to have a broad range of chemical and biological properties . They are key components of functional molecules that are used in a variety of everyday applications .
Molecular Mechanism
Imidazoles are known to interact with a variety of biomolecules .
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methyl-1H-imidazole can be achieved through various methods. One common method involves the reaction of 1-methylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound to 1-methylimidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products include 2-amino-1-methylimidazole, 2-thio-1-methylimidazole, and 2-alkoxy-1-methylimidazole.
Oxidation: The major product is 2-chloro-1-methylimidazole N-oxide.
Reduction: The major product is 1-methylimidazole.
Scientific Research Applications
2-Chloro-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Industry: It is used in the production of functional materials, such as dyes, polymers, and catalysts.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloroimidazole: Lacks the methyl group, which can influence its solubility and reactivity.
2-Methylimidazole: Lacks the chlorine substituent, affecting its chemical behavior in substitution and oxidation reactions.
Uniqueness: 2-Chloro-1-methyl-1H-imidazole is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for selective functionalization and makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQFRRKWFQPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378382 | |
Record name | 2-Chloro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253453-91-7 | |
Record name | 2-Chloro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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